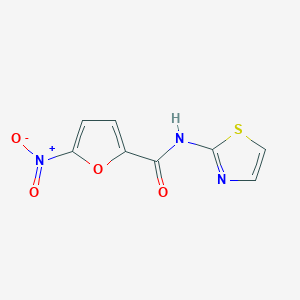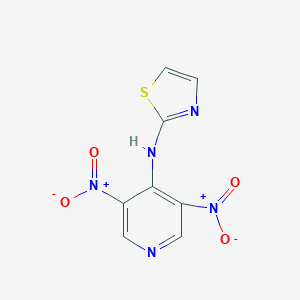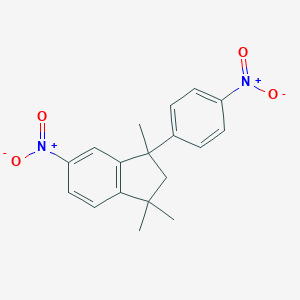
2-Cyanotétrahydrofurane
Vue d'ensemble
Description
2-Cyanotetrahydrofuran is an organic compound with the molecular formula C5H7NO. It is a colorless liquid with a distinctive odor and is soluble in water, ethanol, ether, and ketone solvents . This compound is used as an important intermediate in organic synthesis and can be utilized to synthesize other compounds such as terpenes .
Applications De Recherche Scientifique
2-Cyanotetrahydrofuran has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is known to interact with various chemical compounds during its synthesis and application .
Mode of Action
2-Cyanotetrahydrofuran is synthesized through a photochemical process. The introduction of the cyano group is conveniently carried out in the presence of sodium bicarbonate, which serves to bind the hydrogen chloride produced in the reaction . In another process, ®-Oxynitrilase catalyzes the enantioselective decyanation of racemic ketone cyanohydrins and the enantioselective addition of hydrogen cyanide to ω-bromoaldehydes .
Biochemical Pathways
It is involved in the synthesis of other compounds, indicating its role in various chemical reactions .
Pharmacokinetics
Its use in the synthesis of other compounds suggests that it may have significant interactions within biological systems .
Result of Action
Its primary role is in the synthesis of other compounds, where it contributes to the formation of specific chemical structures .
Analyse Biochimique
Biochemical Properties
It is known to participate in certain reactions, particularly in the synthesis of other compounds
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanotetrahydrofuran can be synthesized through the reaction of hydrogen cyanide with tetrahydrofuran. In this reaction, hydrogen cyanide adds to the tetrahydrofuran, forming 2-Cyanotetrahydrofuran . Another method involves the use of trifluoroacetic anhydride and pyridine in anhydrous 1,4-dioxane. The reaction is carried out at low temperatures (0°C) and then allowed to warm to ambient temperature, followed by extraction and purification .
Industrial Production Methods: Industrial production of 2-Cyanotetrahydrofuran typically involves the use of hydrogen cyanide and tetrahydrofuran under controlled conditions to ensure high yield and purity. The reaction is monitored to maintain optimal temperature and pressure, and the product is purified through distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanotetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 2-Cyano-1,4-dioxane
- 2-Ethoxypropionitrile
- 3-Cyanotetrahydrofuran
Comparison: 2-Cyanotetrahydrofuran is unique due to its specific structure and reactivity. Compared to 2-Cyano-1,4-dioxane, it has a different ring structure, which affects its reactivity and the types of reactions it can undergo . 2-Ethoxypropionitrile and 3-Cyanotetrahydrofuran have different substituents, which also influence their chemical behavior and applications .
Propriétés
IUPAC Name |
oxolane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZIKHSWRWWPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164472-78-0, 14631-43-7 | |
| Record name | (R)-Tetrahydrofuran-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | oxolane-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for obtaining 2-Cyanotetrahydrofuran?
A: Several methods have been reported for the synthesis of 2-Cyanotetrahydrofuran. One approach involves the ring opening of aryl cyclopropyl ketones with excess bromine to yield 1-acyl-1,1,3-tribromopropanes. These intermediates can then be cyclized in the presence of sodium cyanide to yield 2-aryl-3,3-dibromo-2-cyanotetrahydrofurans. [, ] Another method utilizes (R)-oxynitrilase to catalyze the enantioselective addition of hydrogen cyanide to ω-bromoaldehydes, ultimately producing optically active 2-Cyanotetrahydrofuran. [, ] A less common route involves a Mitsunobu substitution using o-nitrophenyl selenocyanate and tributylphosphine, where neighboring group participation can lead to the formation of 2-Cyanotetrahydrofuran. []
Q2: Are there any chemoenzymatic approaches for synthesizing specific enantiomers of 2-Cyanotetrahydrofuran?
A: Yes, research indicates that (R)-oxynitrilase can be employed in a chemoenzymatic approach. This enzyme facilitates the enantioselective decyanation of racemic ketone cyanohydrins, as well as the enantioselective addition of hydrogen cyanide (HCN) to ω-bromoaldehydes. This method allows for the synthesis of optically active (S)-ketone- and (R)-aldehyde-cyanohydrins, which can be further utilized to access specific enantiomers of 2-Cyanotetrahydrofuran. [, ]
Q3: Can you elaborate on the reaction of aryl cyclopropyl ketones with bromine in the synthesis of 2-Cyanotetrahydrofuran derivatives?
A: When aryl cyclopropyl ketones react with an excess of bromine, they undergo ring opening to form 1-acyl-1,1,3-tribromopropanes. These tribromopropanes serve as key intermediates in the synthesis of 2-Cyanotetrahydrofuran derivatives. Subsequent treatment of these intermediates with sodium cyanide results in cyclization, leading to the formation of 2-aryl-3,3-dibromo-2-cyanotetrahydrofurans. [, ]
Q4: Are there alternative reagents to o-nitrophenyl selenocyanate for incorporating the cyano group in 2-Cyanotetrahydrofuran synthesis?
A: While o-nitrophenyl selenocyanate has been reported in the synthesis of 2-Cyanotetrahydrofuran through a Mitsunobu reaction, it is not the only option. Exploring alternative cyano-transfer reagents could offer different reactivity profiles and potentially lead to improved yields or different substitution patterns. Further research is needed to fully explore and compare the effectiveness of alternative reagents in this context. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)










